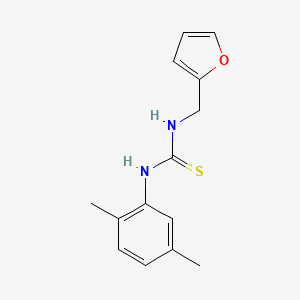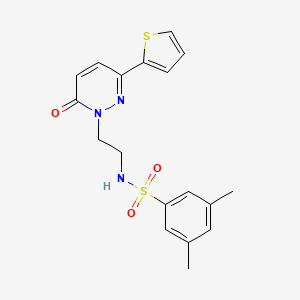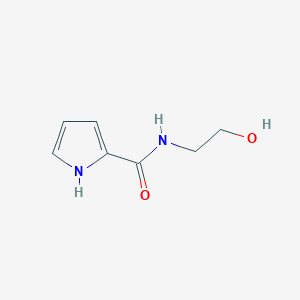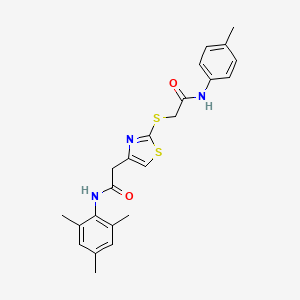
1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea, also known as DFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFT is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Chemistry and Coordination of Thiourea Derivatives
Thiourea derivatives, including 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea, are versatile compounds with extensive applications in coordination chemistry. Their ability to act as ligands for transition metals highlights their importance in synthesizing complex compounds with potential biological activities. These derivatives facilitate novel applications in metal coordination, underscoring the chemical versatility and the potential for interdisciplinary approaches in materials science and biology (Saeed, Flörke, & Erben, 2014).
Furan Derivatives in Sustainable Chemistry
Furan derivatives, like the furan-2-ylmethyl component of this compound, are crucial in the development of sustainable chemistry solutions. They offer a renewable feedstock for producing a wide range of materials, including polymers and fuels. The transformation of biomass into valuable furan derivatives is a significant step toward replacing non-renewable hydrocarbon sources, highlighting the role of furan derivatives in advancing green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuel Applications of Furan Derivatives
The furan component of this compound underscores the potential of furan derivatives as biofuels. 2,5-Dimethylfuran, a related compound, has been identified as a promising biofuel for spark ignition engines. Its production from lignocellulosic biomass and superior properties compared to traditional fossil fuels highlight the potential of furan derivatives in contributing to the development of renewable energy sources, offering a sustainable alternative to alleviate the dependency on non-renewable resources (Hoang, Nižetić, & Ölçer, 2021).
Environmental and Ecotoxicological Concerns
While the chemical and sustainable applications of thiourea and furan derivatives are promising, it's essential to consider their environmental and ecotoxicological impacts. Studies on compounds like benzophenone-3, used in sunscreens, demonstrate the broader concern of chemical persistence and bioaccumulation in aquatic ecosystems. Such research underscores the importance of monitoring and understanding the environmental fate and toxicological effects of synthetic chemicals to ensure their safe and responsible use (Kim & Choi, 2014).
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-5-6-11(2)13(8-10)16-14(18)15-9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYITZPDQOOWNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)


![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)





![2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2702714.png)
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2702719.png)
